1,1,3,3-四甲基-1,3-二辛基二硅氧烷

描述

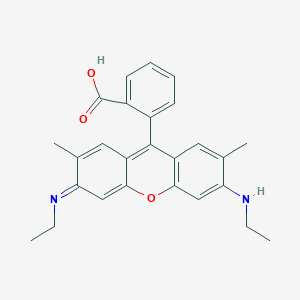

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane is a silicon-based compound that is part of a broader class of organosilicon compounds known as siloxanes. These compounds are characterized by their Si-O-Si linkages and have a variety of applications due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of siloxane compounds can be achieved through various methods. For instance, the synthesis of tetramethyldisiloxane derivatives has been reported through the reaction of dilithiated ligands with corresponding element(II) chlorides, leading to compounds such as tetramethyldisiloxa metallocenophanes . Another approach involves the reaction of diorganyldichlorosilane and organyltrichlorosilane with dimethyl sulfoxide, yielding symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl disiloxanes . These methods highlight the versatility of siloxane chemistry in synthesizing a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of siloxane compounds can vary significantly. For example, the solid-state structure of 1,3-diferrocenyl-1,1,3,3-tetramethyldisiloxane exhibits different conformations depending on the presence of ferrocene, with eclipsed or staggered arrangements of the silicon atoms along the Si-O-Si linkage . X-ray crystallography has been used to investigate the crystal structure of these compounds, revealing their conformational preferences and the role of intra- and intermolecular interactions .

Chemical Reactions Analysis

Siloxanes can undergo a variety of chemical reactions. For instance, 1,1,3,3-tetramethyldisiloxane has been used as a reducing reagent in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, demonstrating its reactivity and potential as a catalyst . Additionally, the oxidation of siloxane bonds to form siloxane oxides has been discussed, with mechanisms involving peroxy radicals as intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For example, certain 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes exhibit liquid crystalline phase transition temperatures, which are determined by their chemical structures . The thermal stability of disiloxane-1,3-diols and their ability to form columnar arrays with intermolecular hydrogen bonding in the crystal have also been reported, indicating their potential as building blocks for ladder oligosilsesquioxanes . These properties make siloxanes suitable for a wide range of applications, from materials science to catalysis.

科学研究应用

化学合成和异构化

1,1,3,3-四甲基-1,3-二辛基二硅氧烷已被用于化学合成,特别是在有机化合物中某些基团的异构化中。例如,它已被用于与核糖核苷或糖衍生物反应,以产生硅保护的羟基功能 (Verdegaal et al., 1980)。

硅倍半氧烷的前体

该化合物作为硅倍半氧烷的合成前体,具有潜在应用于材料科学中的化合物,因为其独特的结构和化学性质 (Unno et al., 2000)。

二硅氧烷二醇和四醇的合成

1,1,3,3-四甲基-1,3-二辛基二硅氧烷还在合成二硅氧烷-1,3-二醇和四醇方面发挥作用,这些化合物具有潜在作为梯形寡硅倍半氧烷的构建块的特性,这是一类具有独特热稳定性和溶解性特征的聚合物 (Suyama et al., 2007)。

在有机化学反应中的应用

它在有机化学反应中有应用,例如醇的保护和醛酮的还原以获得烷氧基硅烷 (Pehlivan et al., 2011)。

在氢硅烷化过程中的催化作用

在催化过程中,该化合物已被用于羰基化合物的氢硅烷化反应中,展示了其在这类反应中作为还原剂的效率 (Vasilikogiannaki et al., 2014)。

在碳水化合物化学中的应用

它的用途延伸到碳水化合物化学领域,在那里它已被用于六元糖基缩醛的区域选择性环裂解,突显了其在有机合成中的多功能性 (Zhang et al., 2012)。

聚(硅氧烷-脲)共聚物的合成

该化合物用于合成新型羟基酯二硅氧烷,进一步与二异氰酸酯反应,形成具有独特性能的聚(硅氧烷-脲)共聚物。这展示了它在创造先进材料中的作用 (Pusztai et al., 2012)。

有机锡化学

在有机锡化学中,已研究了与1,1,3,3-四甲基-1,3-二辛基二硅氧烷相关的化合物,以了解锡基化合物中的键和反应性质,这在各种工业应用中具有重要意义 (Considine et al., 1965)。

有机合成中的催化作用

它在催化羧酸的还原二硫缩醛化反应中非常有效,这对于制备各种有机化合物至关重要 (Nishino et al., 2017)。

化学气相沉积中的气相反应

该化合物在气相反应的研究中非常重要,特别是在化学气相沉积过程中,这在材料科学和纳米技术中至关重要 (Tong et al., 2009)。

安全和危害

The safety data sheet for 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane indicates that it is a highly flammable liquid and vapor. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection .

属性

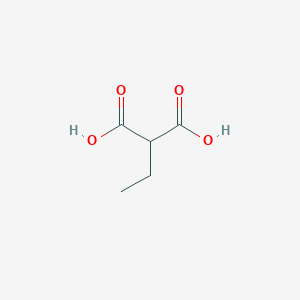

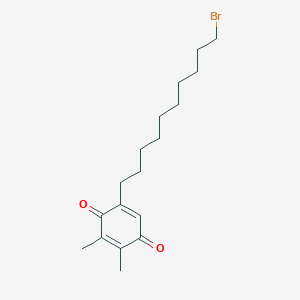

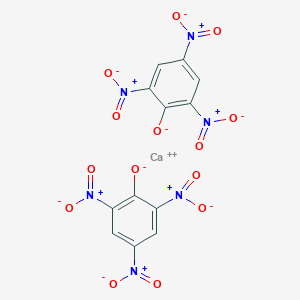

IUPAC Name |

[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSZUXBTVQNMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)